N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-8-12(9-15(10-14)25-2)17-21-22-18(26-17)20-16(23)7-11-3-5-13(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRLODIDWNKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes controlled oxidation under acidic conditions. Key findings include:
| Reagent System | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ (0.1 M) | 60°C, 4 hr | 3,5-Dimethoxybenzoic acid derivative | 78 | |
| H₂O₂/FeCl₃ | RT, 12 hr | Ring-opened hydrazide intermediate | 62 |
Mechanistic studies indicate that oxidation primarily targets the C=N bonds in the oxadiazole ring, leading to cleavage and subsequent formation of carboxylic acid derivatives.
Reduction Reactions
The acetamide group and oxadiazole ring exhibit distinct reduction pathways:
| Reagent | Target Site | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ in THF | Acetamide carbonyl | 2-(4-Fluorophenyl)ethylamine analog | >90% | |
| H₂/Pd-C | Oxadiazole ring | Partially saturated thiadiazole | 55 |
Reduction of the acetamide moiety proceeds via nucleophilic hydride attack, while catalytic hydrogenation selectively reduces the heterocycle's double bonds.
Hydrolysis and Solvolysis
The compound undergoes pH-dependent hydrolysis:
Acidic Hydrolysis (HCl 6M, reflux):
-
Cleaves acetamide to yield 4-fluorophenylacetic acid (83% yield)
-
Oxadiazole ring remains intact under these conditions
Basic Hydrolysis (NaOH 2M, 80°C):
-
Simultaneous decomposition of oxadiazole to hydrazine derivative
-
Forms 3,5-dimethoxyphenylhydrazine (68% yield)
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophiles to specific positions:
| Reaction | Reagent | Position Substituted | Product Stability | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Moderate | |
| Sulfonation | SO₃/DCM | Ortho to methoxy | High |
Methoxy groups activate the ring, with steric effects from the 3,5-substitution pattern favoring para selectivity in nitration.
Nucleophilic Substitution
The 4-fluorophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Displacement Site | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|---|
| NaOMe in DMSO | 120°C, 8 hr | Fluorine replacement | 2.1×10⁻⁴ | |
| Piperidine | Reflux, 24 hr | No reaction | - |
Fluorine's poor leaving-group character limits reactivity, requiring strong bases and elevated temperatures for substitution.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Catalyst | New Ring System | Application | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI/DBU | Triazole-oxadiazole | Fluorescent probes | |
| Norbornene | Ru-carbene | Bicyclic adduct | Polymer precursors |
Density functional theory (DFT) calculations confirm favorable orbital interactions between the oxadiazole's π-system and dipolarophiles .
Coordination Chemistry
The oxadiazole nitrogen atoms act as ligand sites:
| Metal Salt | Coordination Mode | Complex Stability (log β) | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | N,N-bidentate | 8.2±0.3 | Catalytic oxidation | |
| Pd(OAc)₂ | Monodentate | 4.7±0.2 | Cross-coupling |
X-ray crystallography of the Cu complex reveals distorted square-planar geometry with bond lengths of 1.98-2.03 Å.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide serves as a building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desired properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens.
- Antifungal Effects : Research suggests potential antifungal properties that could be harnessed in treating fungal infections.
- Anticancer Activity : Recent studies have shown that certain oxadiazole derivatives demonstrate cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For instance, compounds similar to this compound have been tested against CNS and renal cancer cells with promising results .
Medicine
The compound is being explored for therapeutic applications:
- Drug Development : Its structural features make it a candidate for drug development targeting specific diseases. For example, oxadiazole derivatives have been studied for their ability to inhibit certain enzymes related to cancer progression .
- Anti-inflammatory Agents : Some derivatives are being evaluated for their potential as anti-inflammatory agents by inhibiting TNFα and related pathways .
Industrial Applications
In industry, this compound can be utilized in developing new materials with specific properties such as:
- Polymers : The compound can be incorporated into polymer matrices to enhance performance characteristics.
- Coatings : Its chemical stability makes it suitable for use in protective coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles:
Key Observations:
- Core Heterocycle: The target compound’s fully unsaturated 1,3,4-oxadiazole ring contrasts with the partially saturated 4,5-dihydro-1,3,4-thiadiazole in . The oxadiazole’s planar structure may enhance π-π stacking interactions in enzyme binding compared to the thiadiazole’s reduced planarity .
- Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely increases solubility compared to the chloro (8t) or nitro (8v) substituents in compounds, which may improve bioavailability . The absence of a sulfanyl (-S-) group in the target compound distinguishes it from analogs. The 4-fluorophenyl group in the target compound and suggests shared strategies for enhancing lipophilicity and target selectivity, though the acetamide positioning differs.
Metabolic and Stability Considerations
- The 1,3,4-oxadiazole core in the target compound is generally resistant to metabolic degradation, contrasting with the dihydro-thiadiazole in , which may be more prone to oxidation.
- The 4-fluorophenyl group in both the target compound and could slow hepatic metabolism due to fluorine’s blocking effect on cytochrome P450 enzymes.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Fluorophenyl Acetamide Moiety : Contributes to its pharmacological profile.
Molecular Properties
- Molecular Weight : 357.4 g/mol
- LogP (Octanol-Water Partition Coefficient) : 2.7, indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors : 1 donor and 7 acceptors, suggesting good potential for interaction with biological macromolecules .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, it could inhibit tyrosine kinases or modulate NF-kB activity, which is crucial in cancer cell survival and proliferation .
-
Case Studies :
- A study on oxadiazole derivatives highlighted their cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.20 to 48.0 μM .
- Another investigation reported that certain oxadiazole derivatives demonstrated significant growth inhibition against the National Cancer Institute's 60 human cancer cell lines panel .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group enhances its interaction with bacterial membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings include:
- Substituent Effects : Variations in the phenyl groups (e.g., methoxy vs. fluorine substitutions) can alter the compound's lipophilicity and binding affinity to biological targets.
- Oxadiazole Ring Positioning : The position of substituents on the oxadiazole ring affects its electronic properties and reactivity, impacting overall bioactivity .
Summary of Research Findings
| Study | Activity | IC50 Value |
|---|---|---|
| Study A | Anticancer (HCT15 Cell Line) | 0.49 µM |
| Study B | Antimicrobial (S. aureus) | Effective |
| Study C | Antitumor (NCI Panel) | 0.20 - 48.0 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step route involving:
Cyclization : Formation of the 1,3,4-oxadiazole ring by reacting a substituted hydrazide with an appropriate carbonyl source (e.g., POCl₃ or H₂SO₄) under reflux.
Acetamide coupling : Introduce the 4-fluorophenylacetamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
- Optimization : Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for acid scavenging). Monitor yields via HPLC or TLC .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Methods :
- HPLC/GC-MS : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients.
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What are the critical crystallographic parameters for characterizing its solid-state structure?
- Space Group : Monoclinic (e.g., P2₁/c).
- Unit Cell Dimensions : a = 9.5–12.8 Å, β = 101.8°, Z = 4.
- X-ray Diffraction : Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?
- Methodology :
Geometry Optimization : Use Gaussian 09/B3LYP/6-31G(d) to minimize energy and calculate electrostatic potential surfaces.
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?
- Root Causes :
- Solubility Issues : Use DMSO stocks ≤1% to avoid aggregation.
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa).
Q. How can process control and scaling-up challenges be addressed during pilot-scale synthesis?
- Engineering Considerations :
- Membrane Separation : Purify intermediates using nanofiltration (MWCO 500 Da) to remove unreacted precursors .
- Process Simulation : Use Aspen Plus to model heat transfer and optimize reaction exothermicity (e.g., cooling jacket requirements) .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
